molecular formula C19H25ClN2O2 B2879317 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide CAS No. 543715-03-3

3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide

Cat. No.: B2879317
CAS No.: 543715-03-3
M. Wt: 348.87
InChI Key: RBHLCBJZMOHCRK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family. This compound features a chlorophenyl group, a methyl group, and an octyl chain attached to an oxazole ring, making it a molecule of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2-chlorobenzoyl chloride can react with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting the oxazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

  • Attachment of the Octyl Chain: : The octyl chain is introduced through an amide coupling reaction. The oxazole intermediate is reacted with octylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

  • Medicine: : Explored for its potential therapeutic effects. Studies may focus on its efficacy in treating certain diseases or conditions, leveraging its unique chemical properties.

  • Industry: : Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but lacks the octyl chain, which may affect its solubility and biological activity.

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: An ester derivative that may have different reactivity and biological properties.

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Without the N-octyl substitution, which may influence its interaction with biological targets.

Uniqueness

The presence of the N-octyl chain in 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c1-3-4-5-6-7-10-13-21-19(23)17-14(2)24-22-18(17)15-11-8-9-12-16(15)20/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHLCBJZMOHCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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